molecular formula C4H5N5O2 B1620259 4,6-Diamino-5-nitroso-2(1H)-Pyrimidinone CAS No. 89033-55-6

4,6-Diamino-5-nitroso-2(1H)-Pyrimidinone

Cat. No.: B1620259
CAS No.: 89033-55-6
M. Wt: 155.12 g/mol
InChI Key: PIWUDVSEKJAPLD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,6-diamino-5-nitroso-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(6)8-4(10)7-2/h(H5,5,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWUDVSEKJAPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)N=C1N)N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312922
Record name 4,6-Diamino-5-nitrosopyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-55-6
Record name NSC264284
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264284
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diamino-5-nitrosopyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-6-Diamino-2-hydroxy-5-nitrosopyrimidine crystalline
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Scientific Research Applications

Pharmaceutical Applications

Antiviral Drug Synthesis
4,6-Diamino-5-nitroso-2(1H)-pyrimidinone serves as a precursor in the synthesis of antiviral medications. It is involved in the preparation of guanine derivatives and other nucleoside analogs, which are crucial for treating viral infections such as herpes simplex and cytomegalovirus (CMV) infections. For instance, a novel method utilizing this compound has been developed to synthesize 2,4-diamino-6-hydroxy-5-formamidopyrimidine, leading to improved yields and reduced waste in guanine production processes .

Intermediate for Anticancer Drugs
The compound is also utilized in the synthesis of various anticancer agents. Its derivatives have shown potential as effective inhibitors in cancer therapy, contributing to the development of new treatment protocols against different cancer types .

Biochemical Research

Enzymatic Studies
Research has demonstrated that this compound can act as a substrate in enzymatic reactions. For example, studies on Methanococcus jannaschii have highlighted its role in pyrimidine nucleotide reductase activity, which is essential for riboflavin biosynthesis. The compound's ability to undergo reduction reactions under specific conditions showcases its importance in metabolic pathways .

Biosynthesis Investigations
The compound is also significant in biosynthetic studies related to molybdopterin and other coenzymes. Its structural properties allow researchers to understand better the rearrangement reactions that occur during biosynthesis processes .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound is used as a standard for high-performance liquid chromatography (HPLC). Methods have been developed for its separation and quantification using reverse-phase HPLC techniques. This application is vital for pharmacokinetic studies and quality control in pharmaceutical formulations .

Case Studies

Study Application Findings
Synthesis of GuanineAntiviral drugsImproved yield (>95%) with reduced waste compared to traditional methods .
Enzymatic ActivityBiochemical researchIdentified as a substrate for pyrimidine nucleotide reductase in riboflavin biosynthesis .
Chromatographic MethodAnalytical chemistryEffective separation and analysis using HPLC techniques; scalable for preparative purposes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 59150-27-5
  • Molecular Formula : C₄H₅N₅OS
  • Molecular Weight : 171.18 g/mol
  • IUPAC Name: 4,6-Diamino-5-nitroso-2-pyrimidinethiol
  • Key Substituents: Amino groups (-NH₂) at positions 4 and 4. Nitroso group (-NO) at position 3. Thione (-SH) at position 2.

Structural Features: The compound’s structure combines electron-donating amino groups with the electron-withdrawing nitroso group, creating a polarized π-system. The thione group enhances hydrogen-bonding capacity and redox reactivity, distinguishing it from oxygen-containing analogs like 2(1H)-pyrimidinone .

Comparison with Structurally Similar Compounds

4,6-Diamino-5-methyl-2(1H)-Pyrimidinone

  • CAS : 13265-41-3
  • Molecular Formula : C₅H₈N₄O
  • Molecular Weight : 140.14 g/mol
  • Substituents : Methyl (-CH₃) at position 5 instead of nitroso.
  • Key Differences: The methyl group reduces electron withdrawal compared to nitroso, leading to lower chemical reactivity. Higher solubility in nonpolar solvents due to the hydrophobic methyl group .

5-Nitroso-2,4,6-triaminopyrimidine

  • Synonyms: Triamterene EP Impurity A
  • Molecular Formula : C₄H₆N₆O
  • Substituents: Three amino groups (-NH₂) at positions 2, 4, and 6; nitroso at position 5.
  • Likely higher aqueous solubility compared to 4,6-diamino-5-nitroso-2(1H)-pyrimidinone due to enhanced polarity .

6-Amino-2-methyl-5-nitroso-4(1H)-Pyrimidinone

  • CAS : 2209-72-5
  • Molecular Formula : C₅H₆N₄O₂
  • Substituents: Methyl at position 2, amino at 6, nitroso at 5.
  • Key Differences: Steric hindrance from the methyl group may reduce intermolecular interactions. Predicted logP (octanol/water) of 0.471 suggests moderate lipophilicity .

4,6-Diamino-5-nitro-2(1H)-Pyrimidinethione

  • CAS : 98019-84-2
  • Molecular Formula : C₄H₅N₅O₂S
  • Substituents: Nitro (-NO₂) instead of nitroso (-NO).
  • Key Differences :
    • Nitro groups are stronger electron-withdrawing agents, stabilizing the aromatic ring but reducing redox activity compared to nitroso derivatives .

Research Findings and Implications

  • Nitroso vs. Nitro Groups : Nitroso derivatives (e.g., 59150-27-5) exhibit higher redox activity than nitro analogs, making them more reactive in biological systems (e.g., oxidative DNA damage) .
  • Amino Group Positioning: Additional amino groups (e.g., in 5-nitroso-2,4,6-triaminopyrimidine) enhance solubility and binding affinity, relevant for drug design .
  • Thione vs. Ketone : Thione-containing compounds (e.g., 59150-27-5) show stronger hydrogen-bonding interactions compared to ketone analogs like 1MP, influencing their role in molecular recognition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Diamino-5-nitroso-2(1H)-Pyrimidinone, and what are their critical reaction parameters?

  • Methodological Answer : Synthesis typically involves condensation of 4,6-diaminopyrimidine derivatives with nitroso agents. For example, oxidation of dihydropyrimidinones using nitrosobenzene or nitrosation under acidic conditions (e.g., HCl/NaNO₂) can yield nitroso derivatives. Key parameters include temperature control (0–5°C to prevent over-nitrosation) and stoichiometric ratios to avoid byproducts like nitropyrimidines . Purity is often verified via HPLC or melting point analysis (mp 149–152.5°C for structural analogs) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., nitroso vs. nitro groups).
  • UV-Vis : Assess π→π* transitions and nitroso-related absorption bands (~300–400 nm).
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 155–171 for related pyrimidinones) .
  • XRD : Resolve crystal structure to confirm intramolecular hydrogen bonding, critical for stability .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; enhanced in polar aprotic solvents (DMSO, DMF) or acidic/basic media due to protonation/deprotonation of amino/nitroso groups.
  • Stability : Degrades under prolonged UV exposure (photolabile nitroso group) or strong oxidants. Store in amber vials at –20°C .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its photochemical reactivity, particularly in DNA damage models?

  • Methodological Answer : The nitroso group acts as a hydrogen abstraction agent under UV irradiation. Design time-resolved experiments (e.g., laser flash photolysis) to measure bimolecular rate constants (k104M1s1k \sim 10^4 \, \text{M}^{-1} \text{s}^{-1}) for reactions with alcohols or DNA bases. Compare with analogs like 1-methyl-2(1H)-pyrimidinone, which causes oxidative strand breaks via similar mechanisms .

Q. What experimental strategies can assess the biological activity of this compound in plant or mammalian systems?

  • Methodological Answer :

  • Plant Models : Test penetration efficiency in mlo-resistant barley using microscopy to quantify fungal (e.g., Blumeria graminis) hyphal success rates, as done for pyrimidinone analogs .
  • Mammalian Systems : Evaluate cytotoxicity via MTT assays and monitor ROS generation (e.g., DCFH-DA probe) to link nitroso-mediated oxidative stress to apoptosis .

Q. How can researchers resolve contradictions in reported reactivity data for nitroso-pyrimidinones?

  • Methodological Answer :

  • Control Variables : Standardize solvent polarity, pH, and light exposure during experiments.
  • Computational Modeling : Use DFT calculations to compare nitroso vs. nitro group electronic effects on HOMO-LUMO gaps and redox potentials.
  • Cross-Validation : Reproduce conflicting studies with high-purity samples (≥97%, verified by HPLC) .

Q. What are the implications of tautomerism in this compound for its chemical behavior?

  • Methodological Answer : The compound exists in keto-enol tautomeric forms, affecting hydrogen-bonding networks and reactivity. Use 15^{15}N NMR and IR spectroscopy to identify dominant tautomers. Compare reaction outcomes (e.g., nitrosation vs. oxidation) in tautomer-selective solvents like DMSO or chloroform .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.